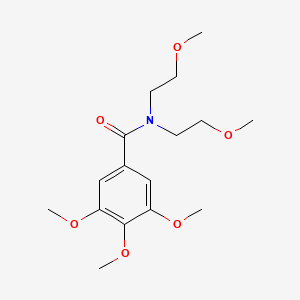
Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C16H25NO6 and a molecular weight of 327.37 g/mol . It is characterized by the presence of three methoxy groups attached to a benzamide core, along with two methoxyethyl groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N,N-bis(2-methoxyethyl)amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)amine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学的研究の応用
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the methoxyethyl groups, resulting in different chemical and biological properties.
N,N-bis(2-methoxyethyl)benzamide: Lacks the trimethoxy substitution on the benzene ring, leading to different reactivity and applications.
Uniqueness
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide is unique due to the presence of both trimethoxy and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
生物活性
Benzamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. Among these, Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- stands out for its potential therapeutic applications. This compound is characterized by its unique structure that incorporates trimethoxy and methoxyethyl groups, which may influence its biological activity.
Chemical Structure and Synthesis
The compound's chemical formula is C17H23N1O5, which can be synthesized through the acylation of 2-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride. The synthesis typically involves refluxing the reactants in chloroform under nitrogen atmosphere, followed by purification processes such as crystallization from methanol .
Antimicrobial Properties
Benzamide derivatives are frequently studied for their antimicrobial properties. Research indicates that certain benzamide compounds exhibit activity against a range of pathogens. For instance, derivatives have shown efficacy against bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition
A significant aspect of the biological activity of benzamide derivatives is their ability to inhibit various enzymes. Notably:
- Acetylcholinesterase (AChE) Inhibition : Some benzamides have been identified as potential inhibitors of AChE, which is crucial in the treatment of Alzheimer's disease. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE .
- β-Secretase (BACE1) Inhibition : Inhibitors targeting BACE1 are also vital for Alzheimer's therapy. Certain benzamide derivatives have shown promising inhibitory activity against BACE1, with IC50 values around 9.01 μM .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often closely related to their structural features. The presence of methoxy groups has been shown to enhance enzyme inhibition and antimicrobial activity. For instance:
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Benzamide A | 1.47 | 11.40 | Moderate |
| Benzamide B | 0.08 | 0.039 | High |
| Benzamide C | 2.49 | 18.30 | Low |
This table illustrates the variability in potency among different benzamide derivatives, emphasizing the importance of specific substituents in modulating biological activity.
Case Studies
- In Vitro Studies : A study investigating various benzamides for AChE inhibition found that certain compounds exhibited significantly lower IC50 values than traditional inhibitors like donepezil, highlighting their potential as effective alternatives in Alzheimer's treatment .
- Fungal Inhibition : Research on benzamide derivatives indicated their effectiveness against fungal strains such as Fusarium oxysporum, with some compounds achieving over 40% inhibition at low concentrations .
特性
CAS番号 |
63886-98-6 |
|---|---|
分子式 |
C16H25NO6 |
分子量 |
327.37 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C16H25NO6/c1-19-8-6-17(7-9-20-2)16(18)12-10-13(21-3)15(23-5)14(11-12)22-4/h10-11H,6-9H2,1-5H3 |
InChIキー |
SZLPEYBCBJPFBC-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCOC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















